

Unveiling the Selectivity of AEG-41174: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	AEG-41174	
Cat. No.:	B1192128	Get Quote

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This guide provides a comprehensive analysis of the kinase selectivity profile of **AEG-41174**, a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor. **AEG-41174** has been identified as a potent dual inhibitor of Janus kinase 2 (JAK2) and Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target profile of this compound.

Available data strongly suggests that **AEG-41174** is functionally identical or structurally very similar to the research compound ON044580. Therefore, this guide is based on the published experimental data for ON044580.

Executive Summary

AEG-41174 exhibits a unique mechanism of action as a non-ATP competitive inhibitor, targeting the substrate-binding site of its primary kinase targets. This mode of inhibition offers a potential advantage against resistance mechanisms involving mutations in the ATP-binding pocket. The primary targets of **AEG-41174** are JAK2 and Bcr-Abl, two kinases implicated in various hematological malignancies. While comprehensive screening data against a broad kinase panel is not publicly available, existing studies provide detailed insights into its potent activity against these two key therapeutic targets.



Selectivity Profile of AEG-41174 (as ON044580)

The inhibitory activity of **AEG-41174** has been characterized against its primary targets, JAK2 and Bcr-Abl, including clinically relevant mutant forms that confer resistance to traditional ATP-competitive inhibitors.

Target Kinase	Mutant Form	IC50 (nM)	Notes
JAK2	Wild-type	~50	Potent inhibition of wild-type JAK2.
V617F	~50	Maintains potency against the common activating mutation in myeloproliferative neoplasms.	
Bcr-Abl	Wild-type	~100	Effective inhibition of the fusion kinase driving chronic myeloid leukemia (CML).
T315I	~100	Overcomes the "gatekeeper" mutation that confers resistance to imatinib and other TKIs.	

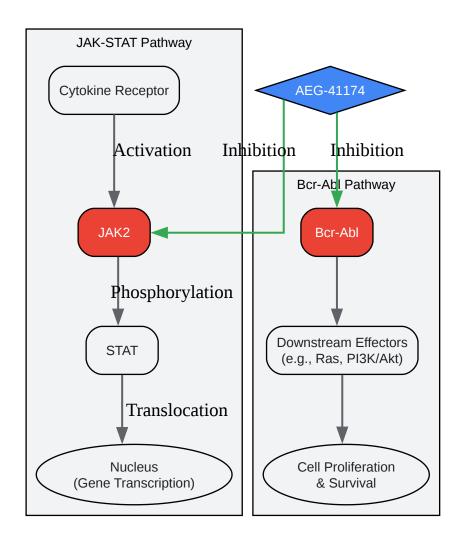
Note: The IC50 values are approximate and collated from multiple studies for comparative purposes. Please refer to the original publications for specific experimental values.

Currently, a broad kinase selectivity profile of **AEG-41174** against a comprehensive panel of other kinases has not been made publicly available in the reviewed literature. The primary focus of existing research has been on the characterization of its activity against JAK2 and Bcr-Abl.

Signaling Pathway Analysis



AEG-41174 primarily impacts the JAK-STAT and Bcr-Abl signaling pathways, which are crucial for the growth and survival of certain cancer cells.



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Caption: AEG-41174 inhibits JAK2 and Bcr-Abl signaling pathways.

Experimental Methodologies

The following provides a generalized overview of the experimental protocols used to characterize the kinase selectivity of **AEG-41174** (ON044580).

In Vitro Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **AEG-41174** against target kinases.

Workflow:



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

- Enzyme and Substrate Preparation: Recombinant human JAK2 or Bcr-Abl kinase is prepared in a kinase reaction buffer. A specific peptide substrate for the kinase is also added to the reaction mixture.
- Compound Incubation: AEG-41174 is serially diluted to various concentrations and preincubated with the kinase/substrate mixture.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. As AEG-41174 is non-ATP competitive, its inhibitory activity is largely independent of the ATP concentration.
- Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution containing EDTA.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified.
 Common methods include:
 - Radiometric Assays: Using radiolabeled ATP ([γ -32P]ATP or [γ -33P]ATP) and measuring the incorporation of the radiolabel into the substrate.



- Antibody-Based Assays: Using phospho-specific antibodies to detect the phosphorylated substrate via methods like ELISA or Western blotting.
- Mobility Shift Assays: Utilizing changes in the electrophoretic mobility of the substrate upon phosphorylation.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of AEG-41174 relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

AEG-41174 is a promising dual inhibitor of JAK2 and Bcr-Abl with a non-ATP competitive mechanism of action. This attribute makes it a valuable tool for studying kinase signaling and a potential therapeutic candidate for malignancies driven by these kinases, particularly in the context of acquired resistance to ATP-competitive inhibitors. While its activity against its primary targets is well-documented, a comprehensive understanding of its broader kinome selectivity would be beneficial for a complete assessment of its therapeutic potential and potential off-target effects. Further studies involving large-scale kinase panel screening are warranted.

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